molecular formula C15H13ClN2O B1664187 4-Quinolinone, 1,2,3,4-tetrahydro-6-chloro-1-phenyl-, oxime CAS No. 14206-74-7

4-Quinolinone, 1,2,3,4-tetrahydro-6-chloro-1-phenyl-, oxime

Cat. No. B1664187
CAS RN: 14206-74-7
M. Wt: 272.73 g/mol
InChI Key: RVDASWLODZFDBZ-SAPNQHFASA-N
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Description

6-Chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline is a bioactive chemical.

Scientific Research Applications

Fluorescent Properties and Cytotoxicity

A new type of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone, including derivatives such as 5-chloro, was synthesized and examined for fluorescence and cytotoxicity. One compound showed strong fluorescence intensity and quantum yield, but no cytotoxic activity was observed up to a concentration of 50 µM against human osteosarcoma and breast adenocarcinoma cell lines (Trávníček, Buchtík, & Němec, 2014).

Structural Characterization and Thermal Properties

Research focusing on heterocyclic ligands, including 1,2,3,4-tetrahydro-quinazoline derivatives, was conducted to characterize their structural and thermal properties. This included studying ligands undergoing ring-opening reactions upon complexation with Co(III) ion (Gençkal, Pazarli, & Irez, 2014).

Spectroscopic Characterization and NLO Properties

4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, a similar molecule, was analyzed for its molecular structure using spectroscopic methods and DFT calculations. Its nonlinear optical (NLO) properties and charge distributions were also investigated, demonstrating potential for various biological applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Novel Quinolinone Structures Analysis

The synthesis and characterization of novel quinolinone structures, including bromine and nitrobenzyl ligands, were conducted. These compounds are useful in various fields such as pharmacy, medicine, and engineering due to their adaptable molecular structures (Michelini et al., 2019).

Antioxidant Properties in Lubricating Grease

4-Hydroxy quinolinone derivatives were synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study provided insights into the correlation between oxidation inhibition and quantum chemical parameters of these compounds (Hussein, Ismail, & El-Adly, 2016).

properties

CAS RN

14206-74-7

Product Name

4-Quinolinone, 1,2,3,4-tetrahydro-6-chloro-1-phenyl-, oxime

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

(NZ)-N-(6-chloro-1-phenyl-2,3-dihydroquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C15H13ClN2O/c16-11-6-7-15-13(10-11)14(17-19)8-9-18(15)12-4-2-1-3-5-12/h1-7,10,19H,8-9H2/b17-14-

InChI Key

RVDASWLODZFDBZ-SAPNQHFASA-N

Isomeric SMILES

C\1CN(C2=C(/C1=N\O)C=C(C=C2)Cl)C3=CC=CC=C3

SMILES

C1CN(C2=C(C1=NO)C=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1CN(C2=C(C1=NO)C=C(C=C2)Cl)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline
M 7074
M-7074

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Quinolinone, 1,2,3,4-tetrahydro-6-chloro-1-phenyl-, oxime
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